(2E)-1-(3-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one

Description

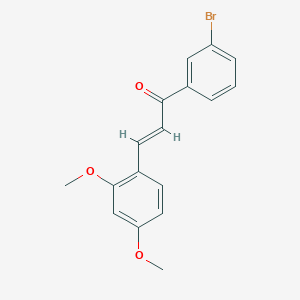

(2E)-1-(3-Bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a central α,β-unsaturated ketone system (prop-2-en-1-one) linking a 3-bromophenyl group at position 1 and a 2,4-dimethoxyphenyl group at position 2. Chalcones are recognized for their diverse pharmacological applications, including anticancer, antimicrobial, and antimalarial activities, driven by their ability to interact with biological targets via π-π stacking, hydrogen bonding, and halogen interactions . The bromine atom at the 3-position of the phenyl ring and the methoxy groups at the 2- and 4-positions of the adjacent aromatic ring confer distinct electronic and steric properties, influencing reactivity and biological activity .

Properties

IUPAC Name |

(E)-1-(3-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrO3/c1-20-15-8-6-12(17(11-15)21-2)7-9-16(19)13-4-3-5-14(18)10-13/h3-11H,1-2H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGAAJJTKPAZIR-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 2,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, including precise control of temperature, solvent choice, and reaction time. Industrial processes might also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones or alcohols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base or catalyst.

Major Products

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C17H15BrO3

- Molecular Weight : 347.2 g/mol

- IUPAC Name : (2E)-1-(3-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one

- Chemical Structure : The compound features a prop-2-en-1-one backbone with bromine and dimethoxy substituents on the phenyl rings.

Anticancer Activity

Chalcone derivatives have been widely studied for their anticancer properties. Research indicates that this compound can inhibit cancer cell proliferation through multiple mechanisms.

Case Study

A study demonstrated that related chalcone derivatives exhibited IC50 values as low as 0.05 μM against MDA468 breast cancer cells, indicating significant anticancer potential .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Research suggests that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Research Findings

In vitro studies have shown that similar compounds can significantly reduce levels of TNF-alpha and IL-6 in macrophage cultures .

Antimicrobial Properties

Recent investigations into the antimicrobial activity of this compound have revealed its effectiveness against various bacterial strains.

Case Study

A related study reported that chalcone derivatives demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL .

Photophysical Properties

Chalcones are also explored for their photophysical properties, making them suitable for applications in organic electronics and photonic devices.

Characteristics

- High absorption coefficients in the UV-visible range.

- Potential use as fluorescent probes or dyes due to their ability to emit light upon excitation.

Synthesis of Novel Materials

The versatility of chalcone derivatives allows for the synthesis of novel materials with tailored properties for specific applications such as sensors or catalysts.

Example

Research has shown that incorporating various substituents can modify the electronic properties of chalcones, leading to enhanced performance in organic photovoltaic cells .

Mechanism of Action

The mechanism of action of (2E)-1-(3-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Methoxy Group Positioning

Halogen Substitution

- (2E)-3-(3-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one ():

Chlorine’s smaller atomic radius reduces steric hindrance, possibly improving membrane permeability relative to bromine .

Pharmacological Activity

Antimalarial Activity

- (E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one (): Exhibited 38.16% inhibition of PfFd-PfFNR interaction, attributed to the amino group’s electrostatic interactions. The absence of a bromine atom in this derivative highlights the role of substituent polarity in activity .

- Target Compound: No direct antimalarial data are reported, but the bromine atom may enhance lipophilicity, favoring penetration into Plasmodium membranes .

Anticancer Activity

- (E)-3-(4-Bromo-3,5-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one ():

Demonstrated STAT3/NF-κB pathway inhibition, with bromine and hydroxyl groups synergizing for target binding . - Target Compound : The 2,4-dimethoxy groups may hinder interactions with hydrophobic enzyme pockets compared to 3,5-dimethoxy derivatives .

Crystallographic and Physicochemical Properties

Biological Activity

(2E)-1-(3-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, including a bromophenyl group and two methoxy groups on the phenyl ring, which contribute to its pharmacological properties.

Chemical Structure

The chemical formula for this compound is . The structure includes:

- A bromophenyl group at one end.

- A dimethoxyphenyl group at the other.

- A conjugated double bond between the two phenyl rings.

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 3,4-dimethoxybenzaldehyde and 2'-bromoacetophenone in an ethanol medium with sodium hydroxide as a catalyst. This method has been optimized for yield and purity in various studies.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of chalcones, including this compound. The presence of the bromine atom has been noted to enhance antibacterial activity against various strains of bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values have shown significant activity against Gram-positive and Gram-negative bacteria. Specific MIC values recorded include:

Anticancer Activity

Research indicates that chalcones exhibit promising anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For example:

- In vitro studies on various cancer cell lines have demonstrated that this compound can reduce cell viability significantly, with IC50 values ranging from 0.17 to 2.69 µM in chronic lymphocytic leukemia (CLL) cell lines .

- The pro-apoptotic effects are mediated by reactive oxygen species (ROS) generation, which leads to increased oxidative stress in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The methoxy groups enhance the electron-donating ability of the compound, contributing to its antioxidant properties.

- Enzyme Inhibition : Chalcones have been shown to inhibit various enzymes involved in cancer progression and bacterial metabolism.

Case Studies

- Antibacterial Study : A study evaluated the antibacterial efficacy of various chalcone derivatives against multi-drug resistant strains. The results indicated that compounds with bromine substitutions showed enhanced activity compared to their non-brominated counterparts .

- Anticancer Research : Another study focused on the effects of this chalcone on CLL cell lines, revealing that treatment with this compound resulted in a significant decrease in cell proliferation and increased apoptosis rates .

Q & A

Q. How is (2E)-1-(3-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one synthesized, and what are the critical parameters for achieving high yield and purity?

Methodological Answer: The compound can be synthesized via the Claisen-Schmidt condensation (a base-catalyzed reaction between an acetophenone and a substituted benzaldehyde). Key parameters include:

- Reagents : 3-bromoacetophenone and 2,4-dimethoxybenzaldehyde in ethanol.

- Base : 20% KOH solution added dropwise to ensure controlled reaction kinetics .

- Reaction Time : 4–6 hours under stirring at room temperature to favor E-configuration .

- Purification : Recrystallization from ethanol to isolate the chalcone derivative.

Q. Critical Steps :

Q. What spectroscopic techniques are essential for confirming the E-configuration and structural integrity of this chalcone derivative?

Methodological Answer: A combination of techniques is required:

- 1H NMR : Observe coupling constants (J = 12–16 Hz for trans-vinylic protons) to confirm E-configuration .

- IR Spectroscopy : Detect carbonyl (C=O) stretch near 1650 cm⁻¹ and aromatic C-H bends .

- XRD : Resolve crystal packing and bond angles (e.g., C=C bond length ~1.34 Å for E-isomer) .

- HR-MS : Verify molecular ion peak ([M+H]⁺) matching theoretical mass (±0.001 Da) .

Q. Data Cross-Validation :

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity, and how do these align with experimental data?

Methodological Answer: DFT Workflow :

Geometry Optimization : Use B3LYP/6-311G(d,p) basis set to minimize energy .

HOMO-LUMO Analysis : Calculate energy gap (ΔE) to predict charge transfer and chemical hardness (η = (I – A)/2, where I = ionization potential, A = electron affinity) .

Global Reactivity Descriptors :

Q. Validation :

- Compare computed UV-Vis λmax with experimental spectra (TD-DFT vs. UV-Vis spectroscopy). Deviations >10 nm suggest solvent effects or excited-state interactions .

Table 1 : Key DFT Parameters for Reactivity Analysis

| Parameter | Equation | Application |

|---|---|---|

| Chemical Hardness | η = (I – A)/2 | Predicts stability/reactivity |

| Electrophilicity | ω = μ²/2η | Indicates electron-deficient regions |

| Softness (S) | S = 1/(2η) | Measures polarizability |

Q. What methodologies resolve contradictions between crystallographic and spectroscopic data during characterization?

Methodological Answer: Scenario : Discrepancy in C=O bond length (XRD vs. DFT). Resolution Steps :

Error Analysis : Check XRD data quality (R-factor < 0.05) and thermal parameters .

Solvent Correction : DFT calculations often neglect crystal packing forces; apply periodic boundary conditions (PBC) for accurate comparisons .

Dynamic Effects : Use temperature-dependent XRD or Raman spectroscopy to assess thermal motion .

Example : In (2E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, XRD confirmed β-angle deviations (96.3° experimental vs. 95.8° DFT), attributed to crystal lattice stress .

Q. How are structure-activity relationships (SARs) evaluated for antimicrobial activity in such chalcones?

Methodological Answer: Protocol :

Bioassay Design : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via agar diffusion (MIC determination) .

SAR Parameters :

- Electron-withdrawing groups (e.g., Br, OCH₃) enhance membrane penetration .

- Correlate HOMO localization (DFT) with nucleophilic attack sites on microbial DNA .

Controls : Compare with standard antibiotics (e.g., ampicillin) and solvent-only baselines.

Key Finding : Chalcones with 2,4-dimethoxy substituents show moderate activity (MIC = 32–64 µg/mL) due to steric hindrance limiting target binding .

Q. What advanced spectroscopic methods resolve tautomerism or isomerism in similar chalcones?

Methodological Answer:

- Variable-Temperature NMR : Monitor proton exchange in DMSO-d₆ to detect keto-enol tautomerism .

- Solid-State NMR : Differentiate E/Z isomers via 13C chemical shifts (C=O at 190 ppm for E vs. 185 ppm for Z) .

- Time-Resolved IR : Track carbonyl vibrational modes during photoisomerization (e.g., UV-induced E→Z conversion) .

Case Study : For (2E)-1-(2,6-dichlorophenyl) derivatives, NOESY NMR confirmed spatial proximity of vinylic protons and aryl groups, excluding Z-isomer formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.